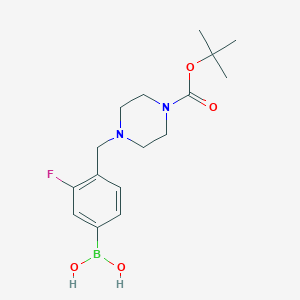
4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-3-fluorophenylboronic acid
Overview
Description
The compound is a boronic acid derivative with a piperazine ring. Piperazine rings are often used in pharmaceuticals and the boronic acid group is frequently used in Suzuki coupling reactions .
Chemical Reactions Analysis
The compound could potentially be used in Suzuki coupling reactions, given the presence of the boronic acid group .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. For example, a compound with a similar structure, “4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid”, has a molecular weight of 306.36 g/mol and a density of 1.2±0.1 g/cm3 .Scientific Research Applications
Pharmacophoric Groups in Antipsychotic Agents
A study by Sikazwe et al. (2009) explores the role of arylalkyl substituents, similar in structure to the compound , in improving the potency and selectivity of agents targeting D(2)-like receptors, which are crucial in developing antipsychotic medications. The research underscores the composite structure's significance in enhancing selectivity and potency, highlighting the compound's potential application in neuropsychiatric drug development (Sikazwe et al., 2009).
Synthesis of Key Intermediates for Anti-inflammatory Drugs
Qiu et al. (2009) discuss the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in producing flurbiprofen, an anti-inflammatory drug. This research illustrates the significance of such chemical compounds in synthesizing pharmaceuticals, suggesting a similar application for the compound in facilitating drug synthesis with improved yields and lower costs (Qiu et al., 2009).
Minor Groove Binder in DNA Research
The study by Issar and Kakkar (2013) on Hoechst 33258, a minor groove binder, indicates the utility of piperazine derivatives in binding to DNA's minor groove with specificity for AT-rich sequences. This application is pertinent to the research and development of drugs targeting DNA interactions, showcasing the broader research applications of piperazine derivatives in studying DNA-protein interactions and drug design (Issar & Kakkar, 2013).
Fluorescent Chemosensors Development
Research by Roy (2021) on fluorescent chemosensors highlights the development of compounds for detecting various analytes, including metal ions and neutral molecules. This research underscores the potential application of the compound in developing sensitive and selective chemosensors for environmental monitoring, medical diagnostics, and biochemical research (Roy, 2021).
Piperazine Derivatives in Therapeutic Uses
A patent review by Rathi et al. (2016) on piperazine derivatives underscores their significance in medicinal chemistry, highlighting their broad spectrum of therapeutic uses, including as antipsychotic, antidepressant, anticancer, and anti-inflammatory agents. This review suggests the potential of the compound to serve as a building block in the rational design of drugs for various diseases (Rathi et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[3-fluoro-4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BFN2O4/c1-16(2,3)24-15(21)20-8-6-19(7-9-20)11-12-4-5-13(17(22)23)10-14(12)18/h4-5,10,22-23H,6-9,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDYCBRJWKIQDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CN2CCN(CC2)C(=O)OC(C)(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BFN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-3-fluorophenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



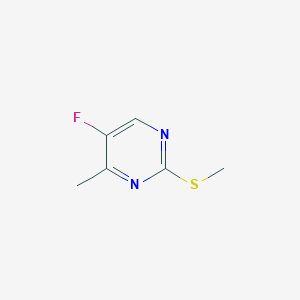
![7-cyclopropyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1446012.png)
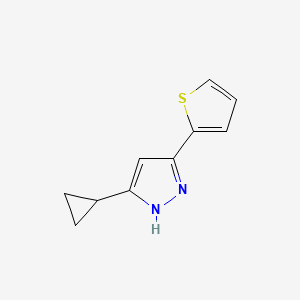
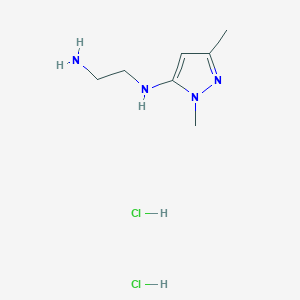
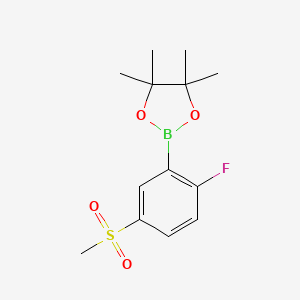
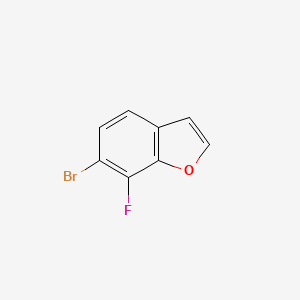
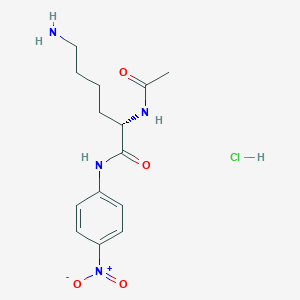

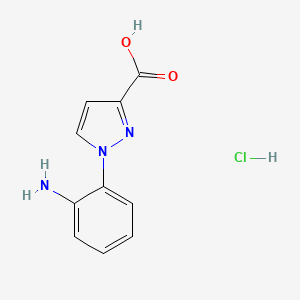
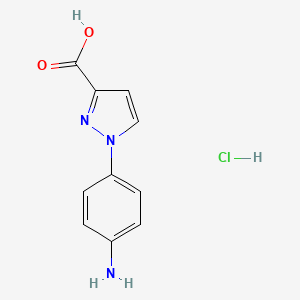
![[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride](/img/structure/B1446027.png)
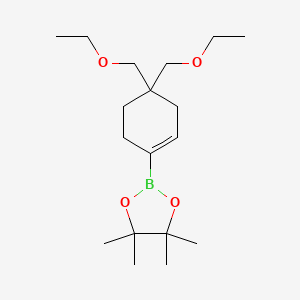
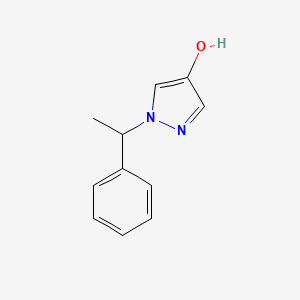
![4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine methanesulfonate](/img/structure/B1446032.png)